Superior Cellular Potency: MRT-83 Exhibits 20- to 60-Fold Greater Activity than Cyclopamine
In a direct head-to-head comparison across five distinct cell-based assays, MRT-83 demonstrates 20- to 60-fold greater potency than cyclopamine, the reference plant-derived Smo antagonist [1]. In Shh-light2 cells stimulated with 5 nM ShhN, MRT-83 inhibits Gli-dependent luciferase activity with an IC50 of 15 ± 2 nM, compared to cyclopamine's IC50 of approximately 300–900 nM under comparable conditions, representing a 20- to 60-fold potency advantage depending on the specific assay configuration .
| Evidence Dimension | Inhibition of Hedgehog signaling (IC50) |
|---|---|
| Target Compound Data | 15 ± 2 nM (Shh-light2 luciferase); 11 ± 3 nM (C3H10T1/2 AP activity); ~3 nM (rat GCP proliferation with ShhN); ~6 nM (rat GCP proliferation with SAG) |
| Comparator Or Baseline | Cyclopamine: ~300–900 nM in Shh-light2 cells; GDC-0449: 7 ± 1 nM (Shh-light2); LDE-225: 12 ± 2 nM (Shh-light2) |
| Quantified Difference | MRT-83 is 20- to 60-fold more potent than cyclopamine; potency comparable to GDC-0449 and LDE-225 |
| Conditions | Shh-light2 cells with 5 nM ShhN (Gli-luciferase); C3H10T1/2 cells with 0.1 μM SAG (alkaline phosphatase); rat cerebellar granule cell precursors with 3 nM ShhN or 10 nM SAG |
Why This Matters
When selecting a Smo antagonist for cell-based Hedgehog pathway studies, MRT-83 provides potency equivalent to clinical candidates GDC-0449 and LDE-225 but with a markedly superior potency window over the historical reference cyclopamine, enabling lower working concentrations and reduced solvent artifacts.
- [1] Gorojankina T, Hoch L, Faure H, Roudaut H, Traiffort E, Schoenfelder A, Girard N, Mann A, Manetti F, Solinas A, Petricci E, Taddei M, Ruat M. Discovery, molecular and pharmacological characterization of GSA-10, a novel small-molecule Smoothened agonist. FASEB J. 2015 Jul;29(7):3015-27. View Source
